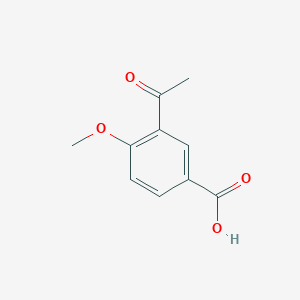

3-Acetyl-4-methoxybenzoic acid

Description

Natural Isolation and Identification in Biological Systems

3-Acetyl-4-methoxybenzoic acid is a naturally occurring compound that has been successfully isolated and identified from biological sources. Its presence has been notably documented in the medicinal mushroom Hericium erinaceus, also known as Lion's Mane. Research has identified this benzoic acid derivative as one of the various bioactive metabolites produced by this fungus. fungalbiotec.orgimsc.res.in

The compound was specifically isolated from the mycelium of Hericium erinaceus. fungalbiotec.org Its identification is part of a broader effort to characterize the chemical constituents of this mushroom, which is known for producing a diverse array of compounds, including hericenones and erinacines. fungalbiotec.orgnih.govresearchgate.net The isolation of this compound contributes to the understanding of the complex chemistry of Hericium erinaceus and its potential as a source of novel natural products. imsc.res.in

Table 1: Documented Natural Source of this compound

| Compound Name | Documented Natural Source | Specific Part |

|---|

Hypothesized Biosynthetic Pathways and Precursors

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on the general principles of secondary metabolite formation and the biosynthesis of structurally related compounds, a plausible pathway can be hypothesized.

The core structure of the molecule is a substituted benzoic acid. In plants and fungi, the biosynthesis of benzoic acid and its derivatives commonly originates from the shikimate pathway . pageplace.deresearchgate.net This pathway produces the aromatic amino acid phenylalanine, which can be a precursor, or it can provide earlier intermediates like chorismate that lead to benzoic acid formation. researchgate.netresearchgate.net It is hypothesized that the benzoic acid backbone of the target molecule is formed through this fundamental route.

Following the formation of a benzoic acid-type intermediate, two key modifications are required: acetylation and methylation.

Acetylation : The acetyl group at the C-3 position is likely introduced using Acetyl-CoA as the acetyl donor, a ubiquitous process in biological systems catalyzed by acetyltransferases. nih.govgoogle.com

Methylation : The methoxy (B1213986) group at the C-4 position is presumed to be formed by the methylation of a hydroxyl group. The most common methyl donor in metabolic pathways is S-adenosyl methionine (SAM) , with the reaction being catalyzed by a methyltransferase enzyme.

An interesting parallel can be drawn from the biosynthesis of macrophomic acid (4-acetyl-3-methoxy-5-methyl-benzoic acid), a structurally similar fungal metabolite. wikipedia.org The formation of macrophomic acid is catalyzed by the enzyme macrophomate (B1257912) synthase through an unusual intermolecular Diels-Alder reaction, which deviates from the typical shikimate and polyketide pathways for aromatic ring synthesis. wikipedia.org While not directly applicable, this illustrates that fungal biosynthetic routes for substituted benzoic acids can be complex and unique.

Therefore, the hypothesized biosynthesis of this compound involves the formation of a di-substituted benzoic acid precursor via the shikimate pathway, followed by enzymatic acetylation and methylation reactions.

Table 2: Hypothesized Precursors in the Biosynthesis of this compound

| Precursor | Hypothesized Role | Relevant Pathway/Process |

|---|---|---|

| Chorismate/Phenylalanine | Provides the core C6-C1 aromatic ring structure. | Shikimate Pathway |

| 4-Hydroxybenzoic acid | A likely intermediate before methylation and acetylation. | Benzoic Acid Biosynthesis |

| Acetyl-CoA | Donates the acetyl group for substitution at the C-3 position. | Acylation/Acetylation |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-acetylamino-4-hydroxybenzoic acid |

| 4-acetyl-3-methoxy-5-methyl-benzoic acid (Macrophomic acid) |

| Acetyl-CoA |

| Benzoic acid |

| Cerevisterol |

| Chorismate |

| Dihydroxyacetone phosphate |

| Ergosterol peroxide |

| Erinacine A |

| Hericenone B |

| Oleanolic acid |

| Phenylalanine |

| S-adenosyl methionine (SAM) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

3-acetyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

NPCYEBHVHXQCEM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Origin of Product |

United States |

Physicochemical Properties and Spectroscopic Analysis

Key Physicochemical Data

The fundamental properties of 3-Acetyl-4-methoxybenzoic acid are summarized below. It presents as a white crystalline solid and is soluble in organic solvents. lookchem.com

| Property | Value |

| CAS Number | 103203-97-0 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Melting Point | 185-187 °C lookchem.com |

| IUPAC Name | This compound |

Spectroscopic Profile (NMR, IR, Mass Spectrometry)

While specific experimental spectral data for this compound is not widely available in public databases, its spectroscopic profile can be predicted based on its functional groups and the analysis of closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet with a chemical shift around 10-13 ppm would represent the acidic proton of the carboxylic acid. The aromatic region should display signals for the three protons on the benzene (B151609) ring. A singlet integrating to three protons would appear for the methoxy (B1213986) group (typically around 3.9 ppm), and another singlet for the three protons of the acetyl group (typically around 2.6 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show ten distinct signals for each unique carbon atom. Characteristic peaks would include those for the two carbonyl carbons (one for the carboxylic acid, ~167 ppm, and one for the ketone, ~197 ppm), the aromatic carbons, and the methyl carbons of the methoxy and acetyl groups.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad peak from the O-H stretch of the carboxylic acid would be expected in the 2500-3300 cm⁻¹ region. Strong C=O stretching vibrations would appear around 1700 cm⁻¹ (for the carboxylic acid) and 1680 cm⁻¹ (for the ketone). Aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ range, and C-O stretching for the ether and carboxylic acid would appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to its molecular weight, 194.19. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) from the acetyl moiety and the loss of a methoxy group (M-31).

Advanced Synthetic Methodologies for 3 Acetyl 4 Methoxybenzoic Acid and Analogues

Strategizing Regioselective Acylation Approaches

Regioselective acylation is crucial for the synthesis of specifically substituted aromatic compounds like 3-acetyl-4-methoxybenzoic acid. The primary challenge lies in directing the acetyl group to the desired position on the aromatic ring, particularly in the presence of multiple activating groups.

One of the most common methods for the synthesis of this compound is the Friedel-Crafts acylation of 4-methoxybenzoic acid using acetyl chloride. lookchem.com The methoxy (B1213986) group at position 4 and the carboxylic acid group at position 1 direct the incoming acetyl group to the ortho and meta positions, respectively. The powerful ortho-directing methoxy group typically favors acylation at the 3-position.

The choice of catalyst and reaction conditions significantly influences the regioselectivity of Friedel-Crafts acylation. Lewis acids such as aluminum chloride (AlCl₃) are frequently employed as catalysts. taylorandfrancis.com The reaction conditions, including temperature and solvent, can be optimized to maximize the yield of the desired 3-acetyl isomer.

Recent research has explored the use of solid acid catalysts, such as zeolites, to improve the regioselectivity and environmental friendliness of acylation reactions. sciencemadness.orgresearchgate.net For instance, H-Y and H-beta zeolites have demonstrated activity in the acylation of aromatic compounds with carboxylic acids under microwave irradiation, often favoring para-acylation. researchgate.net The development of novel catalysts, such as chlorosulfonic acid coated on a magnetic quartz support, has also shown promise for the regioselective acylation of aromatic ethers with carboxylic acids. rsc.org

Utilizing Fries Rearrangement in the Synthesis of Acetylated Benzoic Acid Scaffolds

The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones, which can be precursors to acetylated benzoic acids. taylorandfrancis.com This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, typically catalyzed by a Lewis acid. taylorandfrancis.comorganic-chemistry.org The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature, solvent, and the nature of the catalyst. sciencemadness.orgorganic-chemistry.org Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. sciencemadness.org

A multi-step procedure involving an initial O-acetylation of a phenol (B47542) followed by a Fries rearrangement can yield an acetophenone (B1666503) intermediate. taylorandfrancis.com This acetophenone can then be further functionalized. For example, the hydroxy group can be alkylated, and the acetyl group can be oxidized to a carboxylic acid via a haloform reaction to produce the desired acetylated benzoic acid scaffold. taylorandfrancis.com

The mechanism of the Fries rearrangement is thought to proceed through the formation of an acylium ion. organic-chemistry.org The reaction can be catalyzed by various Lewis acids, including AlCl₃, BF₃, TiCl₄, and SnCl₄, as well as Brønsted acids like HF and polyphosphoric acid (PPA). organic-chemistry.orgresearchgate.net

Exploration of Directed Functionalization and Protecting Group Strategies

Directed functionalization strategies offer precise control over the regioselectivity of C-H bond activation and subsequent functionalization. In the context of synthesizing analogues of this compound, directing groups can be employed to guide the introduction of substituents to specific positions on the aromatic ring. Carboxylic acid groups themselves can act as directing groups in C-H functionalization reactions, facilitating ortho-acylation. researchgate.netsci-hub.se This approach is advantageous as the directing group is an inherent part of the target molecule.

Protecting groups are essential for preventing unwanted side reactions at reactive functional groups during a synthesis. numberanalytics.com In the synthesis of this compound and its analogues, protecting groups can be used to temporarily mask the carboxylic acid or other sensitive functionalities. For instance, a process for producing 4-acetoxybenzoic acid involves acetylating 4-hydroxyacetophenone to form 4-acetoxyacetophenone, effectively "masking" the hydroxyl group before the oxidation of the ketone group. google.com

Orthogonal protection strategies, which involve using multiple protecting groups that can be removed under different conditions, allow for the sequential modification of different parts of a molecule. numberanalytics.com This level of control is critical when synthesizing complex analogues with multiple functional groups.

Development of Novel Catalytic and Green Chemistry Routes

The development of novel catalytic systems and green chemistry approaches aims to make the synthesis of this compound more efficient, sustainable, and environmentally friendly. kahedu.edu.in Green chemistry principles focus on reducing waste, avoiding hazardous substances, and minimizing energy consumption. kahedu.edu.inimist.mamsuniv.ac.in

Recent advancements include the use of microwave irradiation to accelerate reactions and improve yields. mdpi.comchemmethod.com For example, a rapid and eco-friendly method for the regioselective 3-acylation of indoles utilizes microwave irradiation in the presence of a catalytic amount of yttrium triflate and an ionic liquid as the solvent. mdpi.com Similarly, ultrasonication has been shown to be an effective green alternative to conventional heating for N-cyanoacylation and the synthesis of N-substituted pyridinone derivatives. nih.gov

The development of reusable and recyclable catalysts is another key aspect of green chemistry. rsc.org For example, a nanocatalyst consisting of chlorosulfonic acid immobilized on a magnetic quartz surface has been developed for the Friedel-Crafts acylation of anisole (B1667542) and can be easily separated from the reaction mixture and reused. rsc.org Biocatalysis, using enzymes like lipases, also offers a green and highly regioselective method for acylation reactions. mdpi.com

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and probing the structural details of a molecule. The infrared and Raman spectra are unique for each compound, serving as a "molecular fingerprint."

For 3-Acetyl-4-methoxybenzoic acid, the FT-IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding. The spectrum would also exhibit two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, typically found around 1700-1680 cm⁻¹, and another for the aryl ketone, usually in the 1680-1660 cm⁻¹ range.

Other significant absorptions include C-H stretching vibrations for the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic methyl groups (methoxy and acetyl, around 2950-2850 cm⁻¹). The C-O stretching vibrations of the carboxylic acid and the methoxy (B1213986) ether group would appear in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations unique to the molecule's entire structure.

Table 1: Predicted FT-IR Spectral Data for this compound This table is generated based on characteristic vibrational frequencies for functional groups found in similar molecules.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2950 - 2850 | C-H stretch | -OCH₃, -COCH₃ |

| 1700 - 1680 | C=O stretch | Carboxylic Acid |

| 1680 - 1660 | C=O stretch | Ketone |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 1275 - 1200 | C-O stretch (asymmetric) | Aryl Ether (-OCH₃) |

| ~960 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Elucidation

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The most downfield signal would be a singlet for the carboxylic acid proton (-COOH), typically appearing above 10 ppm. The aromatic region would display three signals corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, a doublet would be expected for the proton at C5 (ortho to the acetyl group), a doublet of doublets for the proton at C6 (between the carboxyl and methoxy groups), and a singlet-like or narrow doublet for the proton at C2 (ortho to the carboxyl group). The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.8-4.0 ppm. The acetyl group (-COCH₃) protons would also produce a singlet, typically found further downfield than the methoxy protons, around 2.5 ppm.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, one for each carbon atom in the molecule. The carbonyl carbons are the most deshielded, with the carboxylic acid carbon appearing around 167-173 ppm and the ketone carbon around 195-200 ppm. The six aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to oxygen (C1 and C4) appearing at the lower field end of this range. The methoxy carbon signal is expected around 55-60 ppm, while the acetyl methyl carbon would be found at a higher field, around 25-30 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds like 3-methoxybenzoic acid and 4-acetylbenzoic acid.

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration |

|---|---|---|---|

| >10.0 | -COOH | Singlet (broad) | 1H |

| ~8.2 | Ar-H (C2-H) | Doublet | 1H |

| ~8.1 | Ar-H (C6-H) | Doublet of Doublets | 1H |

| ~7.1 | Ar-H (C5-H) | Doublet | 1H |

| ~3.9 | -OCH₃ | Singlet | 3H |

| ~2.6 | -COCH₃ | Singlet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and additivity rules.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~197 | C=O (Ketone) |

| ~168 | C=O (Carboxylic Acid) |

| ~160 | C4 (Aromatic C-O) |

| ~134 | C2 (Aromatic) |

| ~131 | C6 (Aromatic) |

| ~128 | C1 (Aromatic C-COOH) |

| ~125 | C3 (Aromatic C-Ac) |

| ~112 | C5 (Aromatic) |

| ~56 | -OCH₃ |

| ~29 | -COCH₃ |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₀O₄. The calculated exact mass is 194.0579 g/mol .

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for this class of compounds include:

Loss of a methyl radical: A prominent peak at m/

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to determine the optimized molecular geometry of 3-acetyl-4-methoxybenzoic acid. researchgate.nettandfonline.com These calculations would provide key energetic data, such as the total energy, enthalpy, and Gibbs free energy of the molecule. researchgate.net Such studies on related aromatic acids often utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. vjst.vntandfonline.com The resulting data on bond lengths, bond angles, and dihedral angles would offer a precise three-dimensional picture of the molecule's ground state structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map would be generated from the optimized geometry to predict the chemical reactivity of the molecule. The MEP surface illustrates the charge distribution, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, one would expect negative potential regions to be localized around the oxygen atoms of the carboxyl, acetyl, and methoxy (B1213986) groups, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential would likely be found around the hydrogen atoms.

HOMO-LUMO Orbital Analysis for Electron Transfer Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's electron transfer capabilities and kinetic stability. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com For related molecules, these orbitals are typically distributed across the aromatic system, with significant contributions from the substituent groups. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis would be performed to identify the most stable arrangements (conformers) of the molecule, particularly concerning the rotation around the single bonds connecting the acetyl and carboxyl groups to the benzene (B151609) ring. By calculating the energy of the molecule as a function of these rotational angles, an energy landscape can be constructed. semanticscholar.org This landscape reveals the global minimum energy conformation as well as other local minima and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and the relative populations of its different shapes at equilibrium. semanticscholar.org

Simulated Spectroscopic Data Generation and Validation with Experimental Results

Theoretical calculations can be used to generate simulated vibrational spectra (Infrared and Raman). tandfonline.com The calculated frequencies and intensities for the vibrational modes of this compound would be compared with experimentally obtained spectra. This comparison serves as a validation of the computational method used and allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations, such as the characteristic stretches of the C=O, C-O, O-H, and C-H bonds. tandfonline.com

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways

Reactions at the Carboxylic Acid Moiety: Esterification and Acid Halide Formation

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions.

Esterification:

One of the most fundamental reactions of the carboxylic acid group is esterification. When 3-Acetyl-4-methoxybenzoic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), it is converted into its corresponding ester. This equilibrium process, known as the Fischer esterification, can be driven to completion by using a large excess of the alcohol or by removing water as it is formed. tcu.edustudy.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.comlibretexts.org Deprotonation of this species gives the final ester product and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol (B129727) (CH₃OH) | H₂SO₄ | Methyl 3-acetyl-4-methoxybenzoate |

| This compound | Ethanol (C₂H₅OH) | HCl | Ethyl 3-acetyl-4-methoxybenzoate |

Acid Halide Formation:

For transformations requiring a more reactive carboxylic acid derivative, this compound can be converted into an acid halide. Treatment with thionyl chloride (SOCl₂) is a common and effective method for synthesizing the corresponding acid chloride. masterorganicchemistry.comlibretexts.orglibretexts.orgunizin.org This reaction is highly favorable as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. chemtube3d.com

The mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, forming an acyl chlorosulfite intermediate. libretexts.orglibretexts.org This step converts the hydroxyl group into a much better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses, eliminating the chlorosulfite group to form the acid chloride. masterorganicchemistry.comlibretexts.org

Chemical Transformations Involving the Acetyl Group: Reduction, Oxidation, and Condensation Reactions

The acetyl group, a methyl ketone, offers another site for a variety of chemical modifications.

Reduction:

The carbonyl of the acetyl group can be completely reduced to a methylene (B1212753) group (-CH₂-) under Clemmensen reduction conditions. This reaction involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. allen.inunacademy.comannamalaiuniversity.ac.in This method is particularly useful for reducing aryl-alkyl ketones and is tolerant of the carboxylic acid group. masterorganicchemistry.com The reaction effectively transforms this compound into 3-Ethyl-4-methoxybenzoic acid. The precise mechanism is complex and thought to involve electron transfer from the zinc surface to the protonated carbonyl group, leading to organozinc intermediates. masterorganicchemistry.comwikipedia.org

Oxidation (Haloform Reaction):

As a methyl ketone, the acetyl group can undergo the haloform reaction. wikipedia.org This reaction occurs when this compound is treated with a halogen (such as iodine, I₂) in the presence of a strong base (like sodium hydroxide (B78521), NaOH). byjus.comyoutube.com The reaction proceeds through the repeated halogenation of the methyl group's alpha-carbon until a trihalomethyl group is formed. wikipedia.orgjove.com This intermediate is then cleaved by the hydroxide ion in a nucleophilic acyl substitution step, yielding a carboxylate and a haloform (e.g., iodoform, CHI₃, a yellow precipitate). youtube.comstudy.com Subsequent acidification would protonate both carboxylate groups, resulting in 4-methoxyisophthalic acid (4-methoxybenzene-1,3-dicarboxylic acid).

Condensation Reactions:

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where the ketone reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this reaction, the enolate of this compound would attack the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates, often spontaneously upon heating, to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone. byjus.comkhanacademy.org

Reactivity Profile of the Methoxy (B1213986) Group and Aromatic Ring Substitutions

The susceptibility of the benzene (B151609) ring to electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the existing substituents. wikipedia.orgmasterorganicchemistry.com

-OCH₃ (Methoxy group): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.com The lone pairs on the oxygen atom stabilize the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.orgutexas.edu

-COOH (Carboxylic acid group): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. utexas.edu

-COCH₃ (Acetyl group): Similar to the carboxylic acid group, the acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

In this compound, the powerful ortho, para-directing methoxy group at position 4 and the meta-directing acetyl and carboxyl groups at positions 3 and 1, respectively, create a specific reactivity pattern. The methoxy group directs incoming electrophiles to its ortho positions (C5 and C3) and its para position (C1). The acetyl group directs to its meta positions (C1 and C5). The carboxyl group directs to its meta positions (C3 and C5).

The positions C1 and C3 are already substituted. Therefore, the directing effects of all three groups converge on position C5. The strong activating effect of the methoxy group at the ortho position (C5) makes this site the most probable location for electrophilic attack. The deactivating groups also permit substitution at C5, as it is meta to both. Consequently, electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation are expected to occur predominantly at the C5 position. pressbooks.pubyoutube.comyoutube.com

Interactive Data Table: Predicted Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Acetyl-4-methoxy-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-acetyl-4-methoxybenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Acetyl-5-sulfo-4-methoxybenzoic acid |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the transformation pathways of this compound requires examining the mechanisms and key intermediates for each reaction type.

Fischer Esterification: The key intermediate is the protonated carbonyl, which activates the carboxylic acid. This is followed by the formation of a tetrahedral intermediate after the alcohol attacks. Subsequent proton transfer and loss of water lead to the product. masterorganicchemistry.comlibretexts.org

Acid Halide Formation (with SOCl₂): The reaction proceeds through a highly reactive acyl chlorosulfite intermediate . This intermediate is crucial as it possesses an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion. masterorganicchemistry.comlibretexts.org

Clemmensen Reduction: While the exact mechanism is debated, it is believed to occur on the surface of the zinc. annamalaiuniversity.ac.in Intermediates are thought to be organozinc carbenoids or radical anions formed from the protonated carbonyl. wikipedia.org

Haloform Reaction: The mechanism involves the formation of an enolate intermediate in the presence of a base. wikipedia.orgjove.com This enolate repeatedly attacks the halogen, leading to a trihalogenated ketone intermediate . The key step is the cleavage of this intermediate by hydroxide, which releases the stable trihalomethyl anion as a leaving group. wikipedia.orgbyjus.com

Claisen-Schmidt Condensation: This reaction also proceeds via an enolate intermediate formed by deprotonation of the acetyl group's α-carbon. wikipedia.org The enolate attacks the aldehyde to form a tetrahedral alkoxide intermediate . Protonation yields a β-hydroxy ketone (the aldol adduct), which then dehydrates to the final α,β-unsaturated product. byjus.com

Electrophilic Aromatic Substitution: All EAS reactions on the ring proceed through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion . wikipedia.orgutexas.edu The stability of this intermediate determines the position of substitution. For this compound, the arenium ion formed by attack at the C5 position is the most stabilized due to the resonance contribution from the adjacent methoxy group, explaining the regioselectivity of the reaction. libretexts.org

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Design and Synthesis of Ester Derivatives (e.g., Methyl Esters)

The carboxylic acid group is the most readily derivatized functional group in 3-Acetyl-4-methoxybenzoic acid. Esterification is a common strategy to modify the polarity, solubility, and steric profile of the molecule. Methyl esters, in particular, are frequently synthesized as intermediates for further reactions or as the final target compounds for property evaluation.

The synthesis of methyl 3-acetyl-4-methoxybenzoate can be achieved through standard esterification protocols. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux to drive the equilibrium towards the ester product.

Another common method for preparing esters, particularly when the starting material is sensitive to strong acids, involves the use of thionyl chloride (SOCl₂) or oxalyl chloride to first convert the carboxylic acid to the more reactive acyl chloride. This intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the methyl ester. For instance, the synthesis of methyl 2-methyl-4-acetylbenzoate, a related compound, can be achieved by reacting 2-methyl-4-acetylbenzoic acid with methanol under acidic conditions. google.com Similarly, methyl 4-hydroxy-3-methoxybenzoate is prepared by reacting 3-methoxy-4-hydroxybenzoic acid with methanol and thionyl chloride. mdpi.com

The general reaction for the acid-catalyzed esterification is as follows:

Reactants : this compound, Methanol (in excess)

Catalyst : Concentrated Sulfuric Acid or Hydrochloric Acid

Conditions : Reflux

Product : Methyl 3-acetyl-4-methoxybenzoate

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | google.com |

| Acyl Chloride Formation | Carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol | Room temperature or gentle heating | High reactivity, suitable for sensitive substrates | mdpi.com |

Preparation of Metal Coordination Complexes (e.g., Lanthanide and Organotin Complexes)

The carboxylate group of this compound is an excellent ligand for coordinating with metal ions, enabling the synthesis of a wide range of metal-organic complexes. These complexes are of significant interest in materials science for their potential magnetic, luminescent, and catalytic properties. Lanthanide and organotin complexes are two prominent examples that have been explored with similar benzoic acid derivatives.

Organotin Complexes: Organotin(IV) carboxylates are a well-studied class of compounds with diverse structures and applications. nih.gov The synthesis of organotin(IV) complexes with this compound can be achieved by reacting the acid with various organotin(IV) precursors, such as diorganotin(IV) oxides (R₂SnO) or triorganotin(IV) hydroxides (R₃SnOH). thescipub.com For example, reacting 4-methoxybenzoic acid with dibutyltin (B87310) dichloride (Bu₂SnCl₂) or dimethyltin (B1205294) dichloride (Me₂SnCl₂) in methanol under reflux yields the corresponding diorganotin(IV) dicarboxylates. mdpi.com The resulting complexes can feature different coordination numbers and geometries around the tin atom, often influenced by the steric bulk of the organic substituents on the tin. The carboxylate ligand can coordinate in a monodentate, bidentate, or bridging fashion, leading to monomeric, dimeric, or polymeric structures. thescipub.com

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are known for their unique photoluminescent properties, which arise from f-f electronic transitions. When complexed with organic ligands like this compound, the ligand can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength. frontiersin.org The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the deprotonated carboxylic acid in a suitable solvent. For instance, complexes of lanthanides with 4-hydroxy-3,5-dimethoxybenzoic acid have been prepared as solids with a 1:3 metal-to-ligand ratio. researchgate.net The coordination environment of the lanthanide ion in these complexes is often high (typically 8 or 9), and other functional groups on the ligand, such as the acetyl or methoxy (B1213986) oxygens, could potentially participate in coordination. researchgate.net

| Complex Type | Metal Precursor Example | Ligand Example | Typical Synthesis Condition | Potential Properties | Reference |

|---|---|---|---|---|---|

| Organotin(IV) | Dibutyltin(IV) oxide (Bu₂SnO) | 4-Methoxybenzoic acid | Reflux in methanol/toluene | Biocidal, Catalytic, PVC stabilization | mdpi.com |

| Lanthanide(III) | Lanthanide(III) chlorides (LnCl₃) | 2,4-Dimethylbenzoic acid | Hydrothermal or solvothermal reaction | Luminescence, Magnetism | frontiersin.org |

Synthesis of Heterocyclic Scaffolds Incorporating the this compound Core or Related Motifs

The aromatic ring and functional groups of this compound serve as a valuable starting point for the synthesis of more complex heterocyclic structures. Such scaffolds are of paramount interest in medicinal chemistry and materials science. By using the existing functionalities as anchors for ring-forming reactions, a variety of heterocyclic systems can be constructed.

For example, related methoxybenzoic acid derivatives have been used as key starting materials in the synthesis of quinoline (B57606) and quinazoline (B50416) cores, which are prevalent in many pharmaceutical agents. A common strategy involves introducing a nitro group onto the benzene (B151609) ring, followed by its reduction to an amine. mdpi.commdpi.com This newly formed amino group can then undergo cyclization reactions to form the heterocyclic ring. For instance, in a synthesis starting from a derivative of 3-methoxy-4-hydroxybenzoic acid, an amino-benzoate intermediate is cyclized to form a 4-hydroxyquinoline (B1666331) scaffold. mdpi.com Similarly, methyl 3-hydroxy-4-methoxybenzoate has been converted through a sequence of nitration, reduction, and cyclization to yield a quinazoline ring system. mdpi.comresearchgate.net

The acetyl group on the this compound core also provides a reactive handle for building heterocycles. It can be used in condensation reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively. Furthermore, the methyl group of the acetyl moiety can be functionalized, for example, through bromination, to create an α-haloketone, a versatile intermediate for constructing thiazoles, imidazoles, and other heterocycles.

| Precursor Motif | Key Reactions | Resulting Heterocycle | Reference Example |

|---|---|---|---|

| Amino-methoxybenzoate | Cyclization with formamidine (B1211174) acetate | Quinazoline | mdpi.comresearchgate.net |

| Amino-methoxybenzoate | Condensation/Cyclization | Quinoline | mdpi.com |

| Fluorinated methoxybenzoic acid | Conversion to hydrazide, then cyclization | Oxadiazole | ossila.com |

Structural Modifications for Probing Structure-Property Relationships

Systematic structural modification of the this compound molecule is a fundamental approach for investigating structure-property relationships. By making controlled changes to the molecular architecture and evaluating the impact on physical, chemical, or biological properties, researchers can develop a deeper understanding of the molecular factors that govern its behavior.

Key modification strategies include:

Modification of the Carboxyl Group : As discussed, esterification is a primary modification. The chain length and branching of the alcohol used for esterification can be varied to systematically tune properties like lipophilicity and steric bulk. Conversion to amides introduces hydrogen bonding capabilities.

Reactions at the Acetyl Group : The ketone can be reduced to a secondary alcohol, introducing a new chiral center and hydrogen-bonding capacity. It can also be subjected to reactions like the Wittig reaction to form alkenes or used as a site for chain extension.

Alteration of the Methoxy Group : The methoxy group can be cleaved to reveal a phenol (B47542), which dramatically alters the acidity and hydrogen-bonding potential of the molecule. Alternatively, the methyl group can be replaced with longer alkyl chains (ethoxy, propoxy, etc.) to modulate lipophilicity.

Aromatic Ring Substitution : Further electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the benzene ring, although the existing substituents will direct the position of the new group. These modifications alter the electronic properties of the entire molecule.

Investigation into Biological Relevance and Interactions Non Clinical Focus

Enzyme Inhibition and Receptor Binding Studies of the Compound and its Derivatives

While direct studies on the enzyme inhibition and receptor binding profile of 3-Acetyl-4-methoxybenzoic acid are not extensively documented, research on structurally similar methoxybenzoic acid and hydroxybenzoic acid derivatives provides significant insights into its potential biological activities. These studies reveal that the benzoic acid scaffold is a versatile framework for interacting with various biological targets.

Enzyme Inhibition:

Derivatives of benzoic acid have been investigated as inhibitors for a range of enzymes. For instance, various hydroxybenzoic acids have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. mdpi.com The substitution pattern on the benzene (B151609) ring significantly influences this inhibitory activity. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound structurally related to this compound, has been shown to interact with AChE, although these interactions were weaker than its dihydroxy-counterpart, which was attributed to the methoxy (B1213986) group substitution. mdpi.com

Similarly, p-Anisic acid (4-methoxybenzoic acid) has been identified as a noncompetitive inhibitor of tyrosinase, the enzyme responsible for melanin (B1238610) biosynthesis, with an IC50 value of 0.60 mM. nih.gov Other studies have explored the inhibition of α-amylase, a key enzyme in carbohydrate digestion, by various benzoic acid derivatives. nih.gov These findings suggest that the specific arrangement of acetyl and methoxy groups on the benzoic acid core of this compound could confer inhibitory activity against various enzymes.

| Compound | Target Enzyme | Inhibition Value (IC50 / Ki) | Inhibition Type |

|---|---|---|---|

| p-Anisic acid (4-Methoxybenzoic acid) | Tyrosinase | IC50: 0.60 mM, Ki: 0.603 mM | Noncompetitive |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | IC50: 17.30 ± 0.73 mM | Not specified |

| Salicylic (B10762653) acid | Acetylcholinesterase (AChE) | IC50: 6.07 μmol/μmol AChE | Not specified |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Acetylcholinesterase (AChE) | Qualitatively weaker than dihydroxy-derivatives | Not specified |

Receptor Binding:

The methoxybenzoic acid framework has also been incorporated into molecules designed to bind specific receptors. Esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their affinity to 5-HT4 serotonin (B10506) receptors. nih.gov Several of these derivatives displayed nanomolar affinity, acting as potent agonists or, with slight structural modification, as antagonists for this receptor class. nih.gov This demonstrates that the methoxybenzoate moiety can be a key component for high-affinity receptor binding.

| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Pharmacological Profile |

|---|---|---|---|

| 2-[(Piperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate (ML 10302) | 5-HT4 | 1.07 ± 0.5 nM | Partial Agonist |

| 2-[(4-carbamoylpiperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate | 5-HT4 | 1.0 ± 0.3 nM | Partial Agonist |

| 2-[(cis-3,5-dimethylpiperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate | 5-HT4 | 0.26 ± 0.06 nM | Antagonist |

Analysis of Interactions with Macromolecular Targets

Molecular docking and simulation studies on related benzoic acid derivatives have helped to elucidate the nature of their interactions with macromolecular targets, primarily proteins. These non-covalent interactions are fundamental to their biological activity.

The binding of hydroxybenzoic acids to the enzyme acetylcholinesterase has been analyzed through molecular modeling. mdpi.com These studies revealed that interactions are typically governed by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. mdpi.com For example, 3-hydroxybenzoic acid was found to interact with AChE primarily through hydrogen bonds, whereas 4-hydroxybenzoic acid engaged in more hydrophobic interactions. mdpi.com Vanillic acid, which contains both a hydroxyl and a methoxy group, showed weaker hydrogen bonding potential compared to its dihydroxy analog, suggesting the methoxy group influences the electronic and steric properties that dictate binding. mdpi.com

In silico studies of a modified ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, predicted favorable interactions with the COX-1 enzyme, with a lower free binding energy than its parent compound. fip.orgresearchgate.net This suggests that the methoxybenzoyl moiety contributes favorably to the binding affinity. The types of interactions predicted for benzoic acid derivatives with protein targets commonly include:

Hydrogen Bonds: Typically involving the carboxylic acid group and hydroxyl substituents interacting with polar amino acid residues.

Hydrophobic and π–π Interactions: The aromatic benzene ring often engages in hydrophobic interactions and π–π stacking with aromatic residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the binding pocket. nih.gov

Based on these findings for structurally related molecules, it can be hypothesized that this compound interacts with protein targets through a combination of hydrogen bonding via its carboxylic acid group and the oxygen of the acetyl group, as well as hydrophobic interactions involving its aromatic ring and methyl groups.

Exploration as a Biochemical Probe in Cellular Pathways

A biochemical or chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as cellular pathways, by selectively binding to and modulating the function of a specific protein target. mq.edu.auescholarship.org The utility of a probe depends on its potency, selectivity, and ability to function in a cellular context. escholarship.org

Hypothesized Roles in Plant Physiology or Microbial Metabolism

Microbial Metabolism:

Aromatic compounds, including methoxybenzoic acids, are subject to metabolism by various microorganisms, which can utilize them as carbon sources. nih.govresearchgate.net Studies on anaerobic bacteria have shown that they are capable of metabolizing methoxybenzoic acid derivatives through O-demethylation. Specifically, organisms such as Eubacterium limosum and Acetobacterium woodii can convert 3-methoxybenzoic acid into 3-hydroxybenzoic acid. nih.gov This conversion involves the removal of the methyl group from the methoxy substituent, a key step in breaking down the aromatic compound. nih.gov This process is inducible and specific to methoxylated benzoates. nih.gov Given its structure, it is plausible that this compound could be similarly metabolized by soil and gut microbiota, potentially undergoing demethylation or degradation of the acetyl group as part of its catabolic pathway. Furthermore, some mycobacteria can activate benzoic acid esters, converting them into their corresponding acids, highlighting the enzymatic capabilities of microbes to process such compounds. nih.gov

Hypothesized Roles in Plant Physiology:

In plants, benzoic acids are a crucial class of metabolites that serve as building blocks for a vast array of primary and specialized compounds. researchgate.net They are central to the biosynthesis of plant hormones, defense molecules, and compounds that attract pollinators. researchgate.net For example, salicylic acid (2-hydroxybenzoic acid) is a key plant hormone that plays a critical role in signaling pathways that mediate defense against pathogens and abiotic stresses. nih.gov

While a specific physiological role for this compound in plants has not been identified, its structure suggests potential roles as a biosynthetic intermediate. Plants synthesize a wide variety of phenolic compounds, and the metabolic pathways for benzoic acids are complex and interconnected. It can be hypothesized that this compound could be an intermediate in the formation of more complex secondary metabolites, such as certain flavonoids or other phenolic compounds. Its biosynthesis would likely derive from the shikimate pathway, which is the primary route for the production of aromatic compounds in plants and microbes. researchgate.netscielo.br

Analysis of "this compound" in Advanced Materials Science

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the application of This compound in the targeted areas of advanced materials science. While the broader class of substituted benzoic acids has seen exploration in these fields, this specific compound has not been a subject of focused study within the scope of this article.

The intended areas of investigation were:

Potential Applications in Advanced Materials Science

Applications in Sensing and Optoelectronic Materials

Despite extensive searches, no specific data, research findings, or established applications for "3-Acetyl-4-methoxybenzoic acid" were identified in relation to these topics. The scientific community has explored related molecules, such as other benzoic acid derivatives, for the development of photostabilizers, coordination polymers, and materials with unique optical properties. However, to maintain strict scientific accuracy and adhere to the specified focus, this article cannot extrapolate these findings to "this compound" without direct evidence.

Therefore, at present, the potential applications of "this compound" in these advanced material science domains remain hypothetical and are not substantiated by current research. Further investigation and dedicated studies would be required to ascertain any potential utility in these areas.

Future Perspectives and Emerging Research Avenues

Advanced Synthetic Methodologies and Sustainable Chemistry

Future research into the synthesis of 3-Acetyl-4-methoxybenzoic acid is expected to pivot towards more advanced and sustainable methodologies. While traditional synthetic routes are effective, they may rely on stoichiometric reagents, harsh reaction conditions, or generate significant waste. The principles of green chemistry are increasingly guiding the development of new synthetic pathways. mdpi.com

Key areas of future synthetic research could include:

Catalytic Approaches: The development of novel catalytic systems (e.g., using transition metals) could enable more efficient and selective synthesis, minimizing waste and energy consumption. This includes exploring catalytic C-H activation or acylation reactions on simpler precursors like 4-methoxybenzoic acid.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more environmentally friendly production process.

Biocatalysis and Biosynthesis: Exploring enzymatic or microbial pathways for the synthesis of benzoic acid derivatives is a growing field. mdpi.com Future research may investigate the potential for engineered microorganisms to produce this compound or its precursors from renewable feedstocks, significantly reducing the environmental footprint of its synthesis. mdpi.com

These advanced methodologies align with the broader chemical industry's shift towards sustainability and efficiency, promising more economical and ecologically sound production of this compound for future applications.

High-Throughput Screening for Novel Interactions

High-throughput screening (HTS) represents a powerful tool for discovering new biological activities of chemical compounds by rapidly testing them against a multitude of biological targets. nih.govresearchgate.net For this compound, HTS campaigns could be instrumental in moving beyond its current characterization and uncovering novel pharmacological or biological functions.

Future HTS research involving this compound could focus on:

Broad Target Screening: Incorporating this compound into large chemical libraries for screening against diverse panels of proteins, including enzymes (such as kinases and acetylcholinesterase), G-protein coupled receptors (GPCRs), and ion channels. nih.govmdpi.com This unbiased approach could identify unexpected "hits" or lead compounds for therapeutic development.

Phenotypic Screening: Utilizing cell-based assays to screen for compounds that induce a specific desired phenotype, such as inhibiting cancer cell proliferation or reducing inflammatory responses. nih.gov This approach does not require prior knowledge of a specific molecular target and can uncover compounds with novel mechanisms of action.

Machine Learning-Assisted Screening: Employing computational models and machine learning algorithms to predict the potential biological activities of this compound based on its structural features. chemrxiv.org These predictions can then guide more focused and efficient wet-lab screening efforts, saving time and resources. chemrxiv.org

The data generated from HTS can rapidly expand the known biological profile of this compound, providing starting points for drug discovery programs and the development of new chemical probes for biological research. nih.gov

Multidisciplinary Approaches to Uncover Broader Scientific Utility

The full scientific potential of this compound is most likely to be realized through multidisciplinary collaborations that bridge chemistry, biology, and materials science. Its distinct structural motifs—a carboxylic acid, a ketone, and a methoxy-substituted aromatic ring—offer versatile handles for chemical modification and suggest a range of potential applications.

Emerging research avenues that could benefit from a multidisciplinary approach include:

Medicinal Chemistry and Drug Discovery: The benzoic acid scaffold is a common feature in many approved drugs. ossila.comnih.gov Collaborative efforts between synthetic chemists and pharmacologists could explore derivatives of this compound as potential therapeutic agents, for instance, by using it as a building block for novel anti-inflammatory or anti-cancer drugs. nih.govnih.gov

Material Science: The rigid aromatic structure and functional groups of the compound make it a candidate for the synthesis of novel polymers, liquid crystals, or other functional materials. mdpi.com Partnerships between organic chemists and material scientists could investigate its incorporation into new materials with unique optical, electronic, or thermal properties.

Chemical Biology: As a small molecule with defined functional groups, this compound could be modified by chemical biologists to create molecular probes. These probes could be used to study specific biological processes or to identify and validate new drug targets.

By integrating expertise from diverse scientific fields, researchers can explore the utility of this compound beyond its fundamental chemical properties, potentially leading to novel applications in medicine, technology, and basic science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.